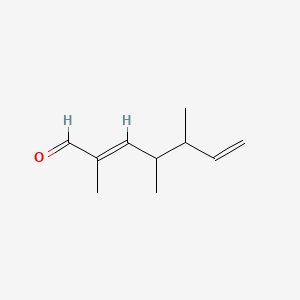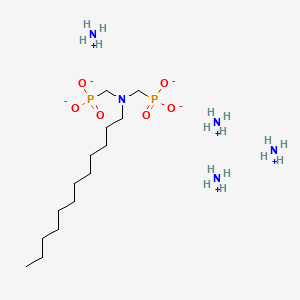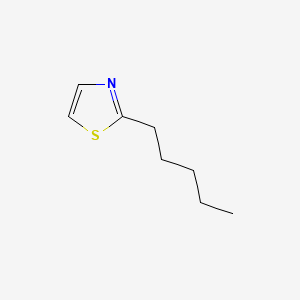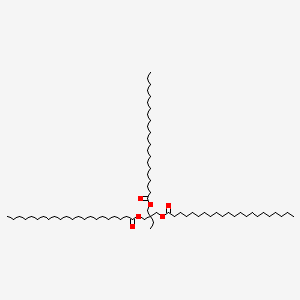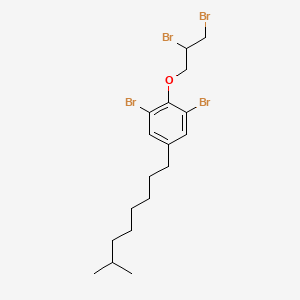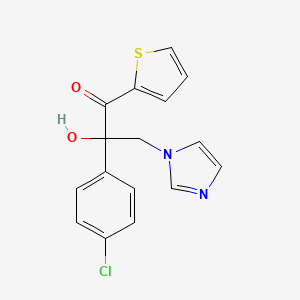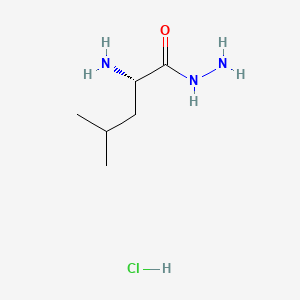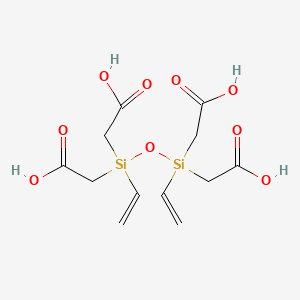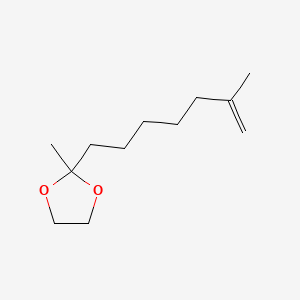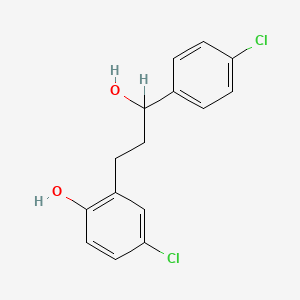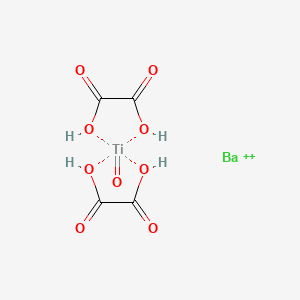
Barium bis(oxalato(2-)-O,O')oxotitanate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 238-539-0, also known as Quartz (SiO2), is a naturally occurring mineral composed of silicon dioxide. It is one of the most abundant and widely distributed minerals on the Earth’s surface. Quartz is known for its hardness, chemical inertness, and resistance to weathering, making it a valuable material in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Quartz can be synthesized through several methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, silicon dioxide is dissolved in water at high temperatures and pressures, leading to the formation of quartz crystals. The sol-gel process involves the transition of a system from a liquid “sol” into a solid “gel” phase, followed by drying and heat treatment to obtain quartz.
Industrial Production Methods
Industrial production of quartz involves mining and processing natural quartz deposits. The extracted quartz is crushed, ground, and purified to remove impurities. The purified quartz is then subjected to high temperatures to produce high-purity quartz for various applications.
化学反应分析
Types of Reactions
Quartz is chemically inert and does not readily undergo chemical reactions. it can participate in certain reactions under specific conditions:
Oxidation: Quartz can be oxidized at high temperatures to form silicon dioxide.
Reduction: Under reducing conditions, quartz can be reduced to silicon and oxygen.
Substitution: Quartz can undergo substitution reactions with other elements or compounds to form various silicates.
Common Reagents and Conditions
Oxidation: High temperatures and oxygen-rich environments.
Reduction: High temperatures and reducing agents such as carbon.
Substitution: Presence of other elements or compounds that can replace silicon or oxygen in the quartz structure.
Major Products Formed
Oxidation: Silicon dioxide (SiO2).
Reduction: Silicon (Si) and oxygen (O2).
Substitution: Various silicates depending on the substituting elements or compounds.
科学研究应用
Quartz has a wide range of scientific research applications:
Chemistry: Quartz is used as a catalyst support, in chromatography columns, and as a raw material for the production of silicon and silicon compounds.
Biology: Quartz is used in the production of laboratory glassware and optical instruments.
Medicine: Quartz is used in the production of medical devices and implants due to its biocompatibility.
Industry: Quartz is used in the production of glass, ceramics, and electronics. It is also used as a filler material in paints, coatings, and plastics.
作用机制
Quartz exerts its effects primarily through its physical properties, such as hardness, chemical inertness, and thermal stability. These properties make quartz an ideal material for various applications where durability and resistance to chemical and thermal degradation are required. Quartz does not have specific molecular targets or pathways, as its effects are mainly physical rather than chemical or biological.
相似化合物的比较
Similar Compounds
Cristobalite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Tridymite (SiO2): Another polymorph of silicon dioxide with a different crystal structure.
Fused Silica (SiO2): Amorphous form of silicon dioxide produced by melting high-purity quartz.
Uniqueness of Quartz
Quartz is unique due to its widespread availability, high purity, and exceptional physical properties. Unlike other polymorphs of silicon dioxide, quartz is more stable at ambient temperatures and pressures, making it the most commonly used form of silicon dioxide in various applications.
属性
CAS 编号 |
14523-21-8 |
|---|---|
分子式 |
C4H4BaO9Ti+2 |
分子量 |
381.26 g/mol |
IUPAC 名称 |
barium(2+);oxalic acid;oxotitanium |
InChI |
InChI=1S/2C2H2O4.Ba.O.Ti/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;;/q;;+2;; |
InChI 键 |
VYEUMUOQYSNGJT-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O=[Ti].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



